ヨウ化インジウム(III)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indium(III) iodide, also known as indium triiodide, is a chemical compound composed of indium and iodine with the chemical formula InI₃. It appears as a pale yellow, hygroscopic solid that is highly soluble in water. This compound is known for its monoclinic crystal structure and is used in various scientific and industrial applications .

科学的研究の応用

作用機序

Target of Action

Indium(III) iodide, also known as indium triiodide, is a chemical compound of indium and iodine . It has been found to be a versatile species that emits Auger electrons, making it a choice for a wide range of biological and medical applications . The properties of these complexes depend on the primary ligand used for their syntheses .

Mode of Action

Indium(III) iodide has been used as a catalyst in haloalkynylation reactions . It enables the introduction of an alkyne unit and a halogen atom into the target molecule . The use of indium(III) iodide as a catalyst leads exclusively to the cis addition products .

Biochemical Pathways

It’s known that indium(iii) complexes have been extensively studied for their antimicrobial activities against various microorganisms . The specific mechanism of action of indium(III) complexes in antimicrobial therapy can vary depending on the type of microorganism being targeted .

Pharmacokinetics

It’s known that indium-111, a radioisotope of indium, has a half-life of 673 hours, making it a suitable radiolabel for vectors with longer pharmacokinetic profiles .

Result of Action

It’s known that indium(iii) complexes have displayed a good performance in all these biological and medical applications .

Action Environment

Indium(III) iodide is a pale yellow, very hygroscopic monoclinic solid . It melts at 210 °C to form a dark brown liquid and is highly soluble in water . In the presence of water vapor, the compound reacts with oxygen at 245 °C to form indium(III) oxide iodide . This suggests that environmental factors such as temperature and humidity can influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

The properties of Indium(iii)iodide complexes depend on the primary ligand that was used for their syntheses . They have been extensively studied for their antimicrobial activities against various microorganisms, including bacteria, fungi, viruses, and parasites .

Cellular Effects

The specific mechanism of action of Indium(iii)iodide in antimicrobial therapy can vary depending on the type of microorganism being targeted

準備方法

Indium(III) iodide can be synthesized through several methods:

- Indium reacts with iodine vapor to form indium(III) iodide:

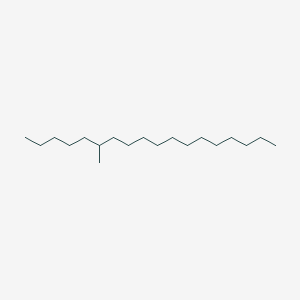

Direct Reaction: 2In+3I2→2InI3

Solution Method: Indium(III) iodide can also be obtained by evaporating a solution of indium in hydroiodic acid (HI).

化学反応の分析

Indium(III) iodide undergoes various types of chemical reactions:

Oxidation: In the presence of water vapor, indium(III) iodide reacts with oxygen at 245°C to form indium(III) oxide iodide.

Substitution: It can be used to prepare vinyl and methyl indates, which undergo regioselective reactions with cinnamyl bromide.

Coordination Chemistry: Indium(III) iodide forms complexes with various ligands, such as dimethyl sulfoxide, resulting in compounds like [InI₂(Me₂SO)₄][InI₄].

類似化合物との比較

Indium(III) iodide can be compared with other indium halides, such as indium(III) chloride, indium(III) bromide, and indium(III) fluoride:

Indium(III) Chloride (InCl₃): A white solid used in the production of trimethylindium for the semiconductor industry.

Indium(III) Bromide (InBr₃): A pale yellow solid used as a water-tolerant Lewis acid in organic synthesis.

Indium(III) Fluoride (InF₃): A white solid with a high melting point, used in various industrial applications.

Indium(III) iodide is unique due to its specific reactivity with iodine and its applications in both organic synthesis and advanced materials research.

特性

CAS番号 |

13510-35-5 |

|---|---|

分子式 |

I3In |

分子量 |

495.531 g/mol |

IUPAC名 |

triiodoindigane |

InChI |

InChI=1S/3HI.In/h3*1H;/q;;;+3/p-3 |

InChIキー |

RMUKCGUDVKEQPL-UHFFFAOYSA-K |

SMILES |

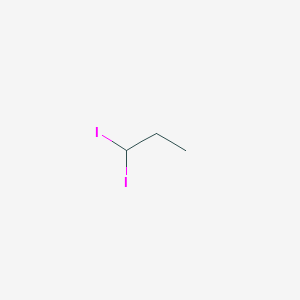

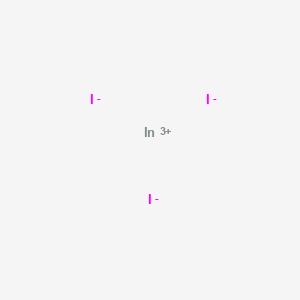

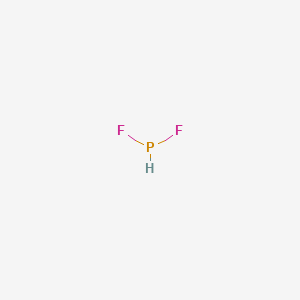

[In+3].[I-].[I-].[I-] |

正規SMILES |

[In](I)(I)I |

Key on ui other cas no. |

13510-35-5 13966-94-4 |

ピクトグラム |

Irritant; Health Hazard |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-bromo-3,4-dihydrobenzo[b]thiepin-5(2H)-one](/img/structure/B76886.png)